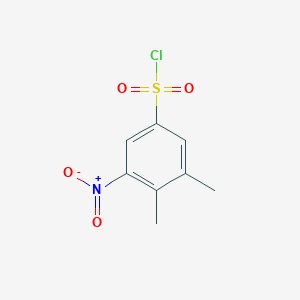

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of two methyl groups, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride typically involves the sulfonation of 3,4-dimethyl-5-nitrobenzene followed by chlorination. The process can be summarized as follows:

Sulfonation: 3,4-Dimethyl-5-nitrobenzene is treated with sulfuric acid to introduce the sulfonyl group, forming 3,4-dimethyl-5-nitrobenzene-1-sulfonic acid.

Chlorination: The sulfonic acid is then reacted with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in specialized reactors with controlled temperatures and pressures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are employed.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used, often in the presence of a Lewis acid catalyst.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Amino Derivatives: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins or peptides.

Medicine: It serves as a building block in the synthesis of drugs with potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to attack by nucleophiles. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the sulfonyl chloride group. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzenesulfonyl Chloride: Similar structure but with only one methyl group and no nitro group.

2,4-Dimethylbenzenesulfonyl Chloride: Similar structure with two methyl groups but no nitro group.

3-Nitrobenzenesulfonyl Chloride: Similar structure with a nitro group but no methyl groups.

Uniqueness

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a versatile intermediate in organic synthesis.

Activité Biologique

3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride (CAS No. 873208-62-9) is a sulfonyl chloride compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The presence of nitro and dimethyl groups enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth. In vitro studies have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promise against breast cancer cell lines.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes:

- Enzyme Inhibition : The sulfonyl chloride group reacts with amino acids such as cysteine and serine, leading to enzyme inhibition.

- Apoptosis Induction : Activation of the intrinsic apoptotic pathway through mitochondrial membrane potential disruption.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

Toxicity and Safety

While exhibiting promising biological activities, caution is warranted due to potential toxicity. The compound has been classified as harmful if swallowed and can cause severe skin burns and eye damage. Safety data sheets recommend using appropriate personal protective equipment when handling this compound.

Propriétés

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWYOBCPIMJWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.